

Spectroscopic Characterization of 1H-Indene, 1-methylene-: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indene, 1-methylene-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of **1H-Indene, 1-methylene-**, a valuable building block in organic synthesis. This document outlines the key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and aid in further research and development.

Molecular Structure and Properties

1H-Indene, 1-methylene-, also known as 1-methyleneindene, is an organic compound with the chemical formula $C_{10}H_8$ and a molecular weight of 128.17 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Its structure features a five-membered ring fused to a benzene ring, with an exocyclic double bond at the 1-position.

CAS Registry Number: 2471-84-3 [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

^{13}C NMR Data:

While a complete spectrum is not readily available in public databases, historical data indicates the existence of ^{13}C NMR spectra for **1H-Indene, 1-methylene-**.^[3] Researchers requiring this specific data are encouraged to consult the primary literature, specifically the work of R. Hollenstein and A. Mooser in *Angewandte Chemie*, 1974.^[3]

^1H NMR Data:

Currently, public database searches did not yield a specific ^1H NMR spectrum for **1H-Indene, 1-methylene-**. Characterization of novel or less common compounds often requires researchers to acquire this data experimentally.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of **1H-Indene, 1-methylene-** is available through the NIST WebBook.^{[1][2]}

Table 1: Mass Spectrometry Data for **1H-Indene, 1-methylene-**

Property	Value
Molecular Formula	C_{10}H_8
Molecular Weight	128.1705 g/mol ^{[1][2][4][5]}
Major Fragments (m/z)	Data available in NIST WebBook

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific IR absorption data for **1H-Indene, 1-methylene-** is not readily available in public spectral databases. Experimental determination is recommended for detailed analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. As with IR data, specific UV-Vis absorption maxima for **1H-Indene**, **1-methylene-** are not currently available in public databases and would require experimental determination.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Weigh 5-10 mg of the purified **1H-Indene**, **1-methylene-** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , DMSO- d_6) in a clean vial.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.
- Cap the NMR tube securely.

Instrument Parameters (General):

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better resolution.
- Temperature: Standard room temperature (e.g., 298 K).
- ^1H NMR:
 - Pulse sequence: A standard single-pulse experiment (e.g., zg30).
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay (D1): 1-5 seconds.

- Acquisition time: 2-4 seconds.
- ^{13}C NMR:
 - Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay (D1): 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of **1H-Indene, 1-methylene-** in a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

- Record a background spectrum of the clean, empty salt plate.
- Place the salt plate with the sample film in the spectrometer's sample holder.

- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- Direct Insertion Probe (DIP): A small amount of the solid or liquid sample is placed in a capillary tube, which is then inserted directly into the ion source. The sample is heated to induce vaporization.
- Gas Chromatography (GC) Inlet: The sample is first injected into a gas chromatograph, which separates the components of the mixture. The eluting components are then introduced into the mass spectrometer. This is particularly useful for analyzing the purity of the sample.

Instrument Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Detector: Electron multiplier or Faraday cup.

Data Analysis:

- The resulting mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

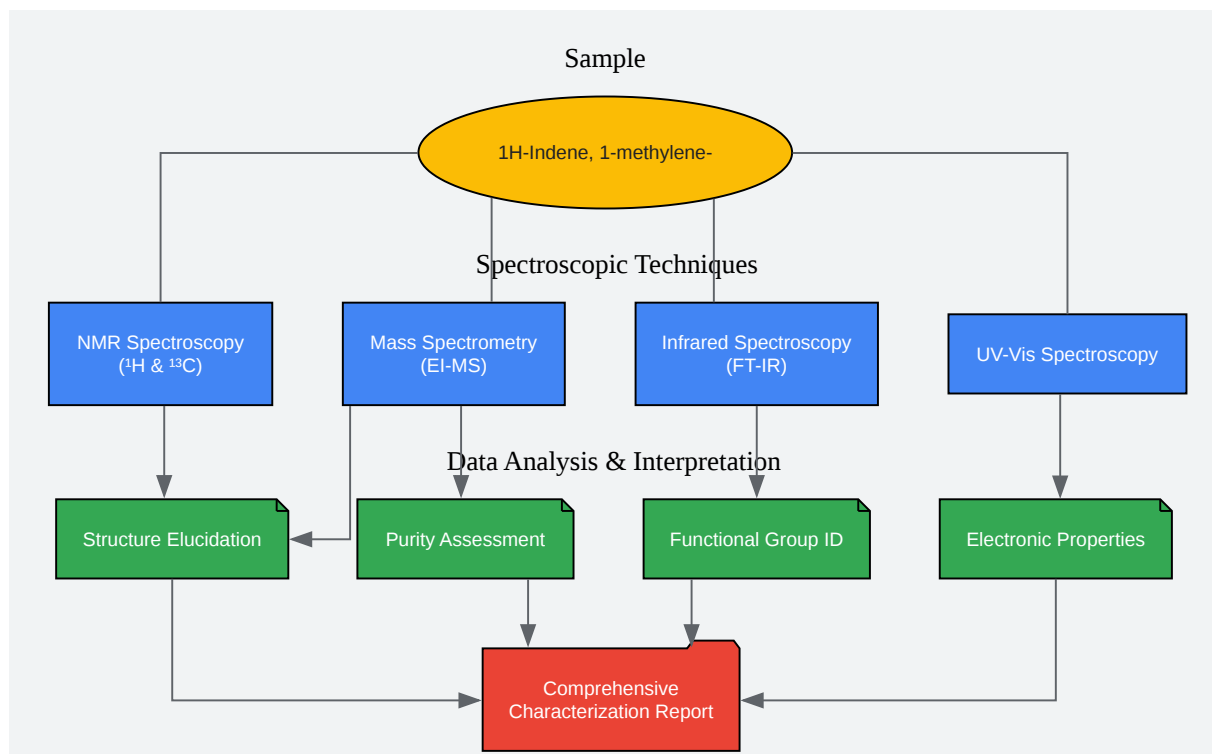
- Prepare a dilute solution of **1H-Indene, 1-methylene-** in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 absorbance units).
- Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

- Record a baseline spectrum with the cuvette containing the solvent blank.
- Fill the sample cuvette with the sample solution and place it in the spectrometer.
- Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

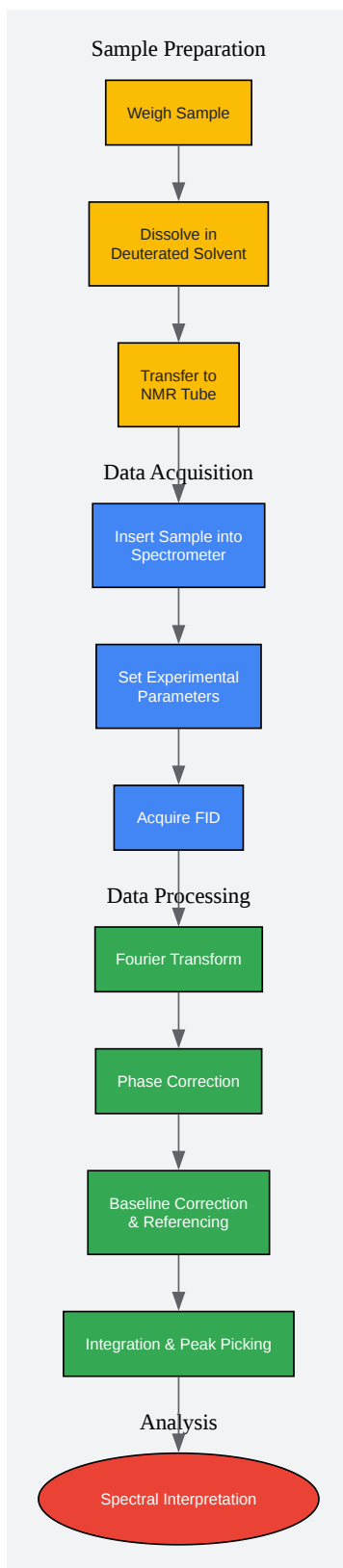
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and a typical experimental workflow for NMR spectroscopy.



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Caption: Logical workflow for the spectroscopic characterization of an organic compound.



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Caption: Experimental workflow for NMR spectroscopy.

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